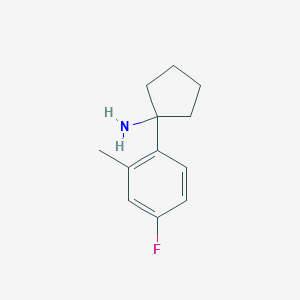

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine

Description

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine is a primary amine featuring a cyclopentane ring substituted with a 4-fluoro-2-methylphenyl group. Key properties include:

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

1-(4-fluoro-2-methylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C12H16FN/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |

InChI Key |

JMAFITKSHIYBAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a fluoro-substituted phenylboronic acid with a cyclopentanone derivative, followed by reductive amination to introduce the amine group.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can modulate various physiological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

- Molecular Formula : C₁₁H₁₄BrN·HCl

- Molecular Weight : 276.60 g/mol ()

- CAS : 1172462-36-0

- Key Differences :

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Analogues with Alkyl/Aryl Substituents

1-(4-Methylphenyl)cyclopentan-1-amine

1-(4-Isopropylphenyl)cyclopentan-1-amine

Analogues with Functional Group Variations

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol ()

- CAS : 1221723-81-4

- Key Differences :

1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine

Pharmacological Relevance

- Target Compound: Fluorine’s electronegativity and the methyl group’s steric effects may confer selectivity for monoamine transporters (e.g., dopamine/norepinephrine over serotonin), similar to pyrovalerone analogues ().

- Trifluoromethyl Analogues : Enhanced lipophilicity and electron-withdrawing effects could improve CNS penetration but increase metabolic stability challenges .

- Hydrochloride Salts : Improved solubility (e.g., 1-(4-methoxyphenyl)cyclopentan-1-amine hydrochloride) may enhance bioavailability but require pH-specific formulations .

Biological Activity

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological implications, and structure-activity relationships (SAR).

The molecular formula of this compound is , with a molecular weight of approximately 193.26 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those involving monoamines such as serotonin, dopamine, and norepinephrine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Neurotransmitter Interaction

The compound may modulate neurotransmitter release and uptake, influencing mood and behavior. Studies utilizing radioligand binding assays have shown that it can affect receptor activity related to these neurotransmitters, indicating its potential as an antidepressant or anxiolytic agent.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. A comparative analysis with similar compounds reveals how different substitutions can lead to variations in potency and selectivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at position 4 on the phenyl ring | Different substitution pattern influences reactivity |

| 1-(3-Fluoro-5-methylphenyl)cyclopentan-1-amine | Fluorine at position 3 and methyl at position 5 | Variations in electronic properties due to fluorine positioning |

| 1-(2-Methylphenyl)cyclopentan-1-amine | No fluorine substitution | Lacks halogen influence, affecting biological activity |

This table illustrates how structural modifications can impact the biological properties of cyclopentanamines.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Effects : In animal models, this compound demonstrated significant antidepressant-like effects through its action on serotonin and norepinephrine transporters.

- Neuroprotective Properties : Research has indicated that it may provide neuroprotective benefits in models of neurodegeneration, potentially through antioxidant mechanisms .

- Behavioral Studies : Behavioral assays have shown that administration of this compound can lead to improved outcomes in models of anxiety and depression, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.